2-((5-Chloro-2-methoxyphenyl)amino)acetamide
Description
2-((5-Chloro-2-methoxyphenyl)amino)acetamide is a substituted acetamide derivative featuring a 5-chloro-2-methoxyphenyl group attached via an amino linkage to the acetamide backbone. The chloro and methoxy substituents on the phenyl ring are critical for modulating electronic properties, lipophilicity, and binding interactions with biological targets.
Properties
Molecular Formula |
C9H11ClN2O2 |
|---|---|
Molecular Weight |
214.65 g/mol |
IUPAC Name |
2-(5-chloro-2-methoxyanilino)acetamide |
InChI |
InChI=1S/C9H11ClN2O2/c1-14-8-3-2-6(10)4-7(8)12-5-9(11)13/h2-4,12H,5H2,1H3,(H2,11,13) |
InChI Key |
BVVPKVNOIHLEJA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NCC(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Chloro-2-methoxyphenyl)amino)acetamide typically involves the reaction of 5-chloro-2-methoxyaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to enhance yield and purity. The use of automated systems can also help in scaling up the production while maintaining consistency and safety .
Chemical Reactions Analysis
Types of Reactions
2-((5-Chloro-2-methoxyphenyl)amino)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The chloro substituent can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((5-Chloro-2-methoxyphenyl)amino)acetamide is a chemical compound with an amide functional group and a chloro-substituted methoxyphenyl moiety, represented by the molecular formula . The compound's structure features a chloro group at the 5-position of a methoxy-substituted phenyl ring, connected to an acetamide group via an amino linkage, which contributes to its potential biological and chemical properties.
Applications
This compound has applications spanning pharmaceutical research, chemical reactions, and scientific studies. It is studied for its potential in drug development and as an anti-cancer agent.
Pharmaceutical Research
This compound serves as a building block in drug development, particularly for creating compounds with potential therapeutic effects. Research indicates that it exhibits significant biological activity and has been studied as a potential anti-cancer agent because of its interactions with molecular targets, such as enzymes and receptors involved in cellular signaling pathways. The compound's structural features may enhance its efficacy in modulating biological processes, making it a candidate for pharmacological studies. One study describes the conception, synthesis, and biological evaluation of multi-target directed ligands (MTDLs) able to activate 5-HT4 receptors, block 5-HT6 receptors, and inhibit acetylcholinesterase activity, suggesting a synergistic anti-amnesic effect that may be useful in treating Alzheimer’s disease (AD) .
Chemical Reactions
This compound can undergo several chemical reactions:
- Oxidation The compound can be oxidized to form corresponding quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.
- Reduction Reduction reactions can convert the nitro group to an amine. Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are often used.
- Substitution The chloro substituent can be replaced by other nucleophiles under suitable conditions. Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Scientific Research
This compound is used as an intermediate in synthesizing more complex organic molecules. It is also studied for its potential biological activities, including antimicrobial and anticancer properties, and investigated for potential use in drug development due to its pharmacological properties. Additionally, it is utilized in the production of dyes, pigments, and other industrial chemicals. Studies have examined the interactions of this compound with biological molecules, suggesting it may selectively bind to certain proteins and enzymes. This specificity could be attributed to the electronic and steric properties of the chloro and methoxy groups on the phenyl ring. Understanding these interactions is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.
Study as a CFTR corrector
Structural modifications of this compound have revealed a correlation between its corrector activity and the presence of amide and aniline groups in the bithiazole scaffold . The best combination in terms of potency and efficacy was achieved when 5-chloro-2-methoxyphenyl and pivalamide groups were incorporated . The resulting compound had improved half-effective concentration (2.3 vs. 6 μM) and maximal effect (678 vs. 475 μM/s) with respect to corr-4a . The increase in Vmax indicates a higher number of F508del-CFTR proteins trafficking to the plasma membrane, suggesting that the cyclohepta ring provides the required flexibility in the bithiazole core during protein binding to the active site .
Mechanism of Action
The mechanism of action of 2-((5-Chloro-2-methoxyphenyl)amino)acetamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Acetamide Derivatives
Key Structure-Activity Relationships (SAR)
Substituent Effects: Chloro Groups: Enhance lipophilicity and target binding via hydrophobic interactions (e.g., compound 3 in showed 92.36% Akt inhibition) . Methoxy Groups: Improve solubility while maintaining moderate hydrophobicity; positional isomers (e.g., 2-methoxy vs. 4-methoxy) influence receptor selectivity . Electron-Withdrawing Groups (–NO₂, –CF₃): Lower MICs in antimicrobial assays by facilitating membrane penetration () .
Backbone Modifications :
- Thiadiazole/Oxadiazole Rings : Enhance π-π stacking with enzymes (e.g., Akt in ) and improve cytotoxicity .
- N-Alkyl/Aryl Chains : Hydrophobic chains (e.g., N-phenethyl in ) increase enzyme inhibition by occupying hydrophobic pockets .
Positional Isomerism :
- Substituents at the ortho position (e.g., 2-methoxy in the target compound) often improve binding specificity compared to para or meta positions .
Mechanistic Insights
- Anticancer Activity : Thiadiazole-containing analogs () induce apoptosis via Akt pathway inhibition, with docking studies highlighting π-π interactions and hydrogen bonding .
- Antimicrobial Activity : Halogenated derivatives () disrupt microbial membranes, with logP values >3 correlating with improved penetration .
- Enzyme Inhibition : Hydrophobic substituents (e.g., N-butyl in ) enhance interactions with 17β-HSD2’s hydrophobic active site .
Biological Activity
2-((5-Chloro-2-methoxyphenyl)amino)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, summarizing findings from various studies, including synthesis, characterization, and biological evaluations.
Chemical Structure and Properties
The chemical formula of this compound is CHClNO. It features a chloro-substituted aromatic ring and an acetamide functional group, which are essential for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in antibacterial and anticancer domains.
Antibacterial Activity
Several studies have evaluated the antibacterial properties of this compound. For instance, a study on related acetamide derivatives demonstrated that compounds with similar structures showed promising antibacterial effects against various strains of bacteria, including Gram-positive and Gram-negative species. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics like levofloxacin .
Table 1: Antibacterial Activity of Related Compounds
| Compound | Bacterial Strain | MIC (μg/mL) | Comparison to Standard |
|---|---|---|---|
| 2b | E. coli | < 25 | Better than levofloxacin |
| 2i | S. aureus | = 50 | Comparable to levofloxacin |
| 2c | S. typhi | < 50 | Better than cefadroxil |
Anticancer Potential
The anticancer properties of compounds similar to this compound have also been explored. Studies have shown that certain derivatives exhibit cytotoxic effects on various cancer cell lines, indicating their potential as therapeutic agents in cancer treatment . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Case Study: Cytotoxicity Evaluation
In a specific study, a series of acetamide derivatives were tested for their cytotoxic effects on FaDu hypopharyngeal tumor cells. The results indicated that some derivatives had a significant impact on cell viability, outperforming conventional chemotherapeutics .
The biological activity observed in these compounds can be attributed to their ability to interact with specific biological targets. Molecular docking studies suggest that these compounds may bind selectively to bacterial enzymes or cancer cell receptors, disrupting their normal functions .
Q & A
Basic: What synthetic methodologies are reported for 2-((5-Chloro-2-methoxyphenyl)amino)acetamide, and how can reaction parameters be optimized?
Answer:
The synthesis typically involves nucleophilic substitution between 5-chloro-2-methoxyaniline and chloroacetamide derivatives. Key steps include:
- Base selection : Weak bases like K₂CO₃ in acetonitrile facilitate the reaction by deprotonating the amine without side reactions .
- Solvent choice : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity and reaction rates .
- Purification : Thin-layer chromatography (TLC) is critical for monitoring progress, followed by filtration and solvent evaporation under reduced pressure .
Optimization : Reaction yields (often <10% in multi-step syntheses) can be improved by adjusting stoichiometry, temperature, or using phase-transfer catalysts .
Basic: Which analytical techniques are most robust for characterizing this compound’s structure and purity?
Answer:
- Spectroscopy :
- ¹H/¹³C NMR : Confirms substitution patterns (e.g., methoxy and chloro groups) and amide bond formation. Chemical shifts for aromatic protons typically appear at δ 6.5–7.5 ppm .
- FTIR : Identifies N-H stretching (~3300 cm⁻¹) and amide C=O (~1650 cm⁻¹) .
- Chromatography : TLC with silica gel and ethyl acetate/hexane eluents monitors reaction progress .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular ion peaks and isotopic patterns for Cl .
Advanced: How can structural modifications enhance bioactivity, and what contradictions exist in pharmacological data?
Answer:
- Structure-activity relationship (SAR) : Introducing electron-withdrawing groups (e.g., nitro) or heterocyclic moieties (e.g., oxadiazole) can modulate myeloperoxidase inhibition or antimicrobial activity .
- Data contradictions : Discrepancies in IC₅₀ values between analogs may arise from assay conditions (e.g., pH, cell lines) or metabolic stability. For example, thiouracil derivatives show variable cardiovascular efficacy due to reactive metabolite formation .
Recommendation : Use isothermal titration calorimetry (ITC) to validate binding affinities and mitigate false positives .
Advanced: What computational approaches predict the compound’s electronic properties and reactivity?
Answer:
- DFT calculations : Analyze HOMO-LUMO gaps to predict redox behavior. For chloroacetamides, gaps <4 eV suggest potential charge-transfer interactions .
- Molecular docking : Simulate binding to targets like myeloperoxidase using AutoDock Vina. Focus on hydrophobic pockets and hydrogen-bonding residues (e.g., His502 in myeloperoxidase) .
- MESP maps : Identify electrophilic regions (e.g., chloro substituents) prone to nucleophilic attack .
Advanced: How does crystallography inform molecular interactions, and what challenges exist in crystal growth?
Answer:
- XRD analysis : Single-crystal studies reveal planar amide geometry and intermolecular H-bonding (N-H⋯O=C), critical for packing efficiency .
- Challenges : Poor solubility in common solvents (e.g., water) complicates crystal growth. Use mixed solvents (DMSO/ethanol) or slow evaporation techniques .
Basic: What safety protocols are essential for handling this compound?
Answer:
- Hazard mitigation : Use fume hoods and PPE (gloves, goggles) due to potential toxicity from chloro and aromatic amine groups .
- Storage : Keep in airtight containers at −20°C to prevent hydrolysis of the amide bond .
- Disposal : Follow EPA guidelines for halogenated waste to avoid environmental contamination .
Advanced: How can synthetic byproducts be minimized, and what analytical tools detect impurities?
Answer:
- Byproduct sources : Unreacted 5-chloro-2-methoxyaniline or dimerization products.
- Detection : LC-MS with reverse-phase columns (C18) identifies impurities at trace levels (<0.1%) .
- Mitigation : Optimize reaction time (e.g., 24 hours for complete conversion) and use scavengers (e.g., molecular sieves) .
Advanced: What mechanistic insights explain the compound’s reactivity in organometallic complexes?
Answer:
- Coordination chemistry : The amide oxygen and chloro group act as bidentate ligands for Cu(II) or Fe(III), forming octahedral complexes. Stability constants (log β ~10–12) are determined via potentiometric titration .
- Applications : Metal complexes show enhanced antimicrobial activity compared to the free ligand, likely due to improved membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
